2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 897618-28-9
VCID: VC7551380
InChI: InChI=1S/C20H23F2N3O3S/c21-17-7-5-16(6-8-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
SMILES: C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F
Molecular Formula: C20H23F2N3O3S
Molecular Weight: 423.48

2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide

CAS No.: 897618-28-9

Cat. No.: VC7551380

Molecular Formula: C20H23F2N3O3S

Molecular Weight: 423.48

* For research use only. Not for human or veterinary use.

2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide - 897618-28-9

Specification

CAS No. 897618-28-9
Molecular Formula C20H23F2N3O3S
Molecular Weight 423.48
IUPAC Name 2-(4-fluorophenyl)-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]acetamide
Standard InChI InChI=1S/C20H23F2N3O3S/c21-17-7-5-16(6-8-17)15-20(26)23-9-14-29(27,28)25-12-10-24(11-13-25)19-4-2-1-3-18(19)22/h1-8H,9-15H2,(H,23,26)
Standard InChI Key FMDXBBZCKAZLQU-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)CCNC(=O)CC3=CC=C(C=C3)F

Introduction

Molecular Formula and Weight

While the exact molecular formula and weight of 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide are not specified, related compounds like N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamide have complex molecular formulas and weights, indicating a large molecular size and potential for diverse biological interactions.

Synthesis

The synthesis of such compounds typically involves multiple steps, including the formation of the piperazine derivative and its subsequent reaction with an acetamide moiety. Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be used to facilitate these reactions.

Chemical Reactions

These compounds can undergo various chemical reactions, such as oxidation with hydrogen peroxide or reduction with lithium aluminum hydride. The choice of solvent and reaction conditions is crucial for achieving high yields and purity.

Mechanism of Action

Piperazine derivatives often interact with neurotransmitter systems, such as serotonin and dopamine receptors, which can lead to anxiolytic, antidepressant, or antipsychotic effects. The presence of fluorophenyl groups may enhance these interactions through electrostatic effects.

Potential Applications

Given the structural complexity and potential for biological activity, compounds like 2-(4-fluorophenyl)-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)acetamide could be of interest in pharmaceutical research for treating neurological disorders.

Stability

These compounds are generally stable under standard laboratory conditions but may be sensitive to light or moisture, depending on their specific substituents.

Solubility

Due to their lipophilic nature, they are likely more soluble in organic solvents than in water.

Data Table: Comparison of Related Compounds

CompoundMolecular FormulaMolecular Weight (g/mol)Potential Biological Activity
N-[(2R)-2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamideC23H23FN4O4438.5Unknown
N-(4-fluorophenyl)-2-(4-(4-(2-fluorophenyl)piperazine-1-carbonyl)piperidin-1-yl)acetamideNot specifiedNot specifiedAnxiolytic, antidepressant, antipsychotic
3-[4-[2-(4-fluorophenyl)-2-(4-methyl-1-piperazinyl)ethyl]-1-piperazinyl]-2-methyl-1-phenylpropan-1-oneC27H37FN4ONot specifiedUnknown

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